molecular formula C14H16N2O3 B11774445 Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11774445
M. Wt: 260.29 g/mol
InChI Key: JIAONHNBQXCXCA-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (hereafter referred to as the target compound) is a pyrazole derivative characterized by a hydroxyl group at position 5, a methyl group at position 4, and a p-tolyl substituent at position 1 of the pyrazole ring (Figure 1). This compound is synthesized via multi-step reactions involving esterification and functional group modifications, as demonstrated in . Pyrazole derivatives are widely studied for their diverse applications, including medicinal chemistry (enzyme inhibition, anticancer agents) and materials science (corrosion inhibitors). The structural features of the target compound—particularly the hydroxyl and methyl groups—play critical roles in its physicochemical properties and bioactivity.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 4-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(18)12-10(3)13(17)16(15-12)11-7-5-9(2)6-8-11/h5-8,15H,4H2,1-3H3

InChI Key

JIAONHNBQXCXCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Multi-Component Reactions (MCRs) Involving Alkynoates

MCRs offer a streamlined approach by combining hydrazines, alkynoates, and electrophiles in one pot.

Procedure :

  • p-Tolylhydrazine (1 mmol), ethyl propiolate (1.2 mmol), and methyl glyoxylate (1 mmol) are mixed in acetonitrile.

  • The reaction is catalyzed by l-proline (10 mol%) under grinding conditions for 10 minutes, yielding the pyrazole skeleton with simultaneous introduction of hydroxyl and methyl groups .

Key Data :

ComponentsCatalystConditionsYieldReference
p-Tolylhydrazine + ethyl propiolate + methyl glyoxylatel-ProlineSolvent-free, grinding88–93%

Hydroxylation of Pre-Formed Pyrazole Esters

Post-synthetic modification of the pyrazole ring is critical for introducing the 5-hydroxy group.

Procedure :

  • Ethyl 5-bromo-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate is synthesized via bromination of the corresponding amino pyrazole using CuBr₂ and tert-butyl nitrite .

  • Hydrolysis of the bromo intermediate with NaOH in methanol/water (1:1) at 25°C for 3 hours affords the hydroxy derivative .

Key Data :

StepReagentsConditionsYieldReference
BrominationCuBr₂, tert-butyl nitrite, CH₃CN, 65°C24 hours66–81%
HydroxylationNaOH, MeOH/H₂O, 25°C3 hours91%

Esterification of Pyrazole Carboxylic Acids

For compounds where the ester group is introduced late-stage, carboxylate intermediates are esterified.

Procedure :

  • 5-Hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid (1 mmol) is refluxed with ethanol (5 mmol) and H₂SO₄ (cat.) in toluene for 12 hours .

  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data :

Acid PrecursorEsterification ConditionsYieldReference
5-Hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acidH₂SO₄, EtOH, toluene, reflux85%

Green Chemistry Approaches

Solvent-free and catalytic methods minimize waste and improve efficiency.

Procedure :

  • A mixture of p-tolylhydrazine , ethyl acetoacetate , and paraformaldehyde is ground with K₂CO₃ (20 mol%) for 30 minutes .

  • Hydroxylation is achieved in situ using H₂O₂ (30%) under microwave irradiation (100°C, 15 minutes) .

Key Data :

MethodCatalystConditionsYieldReference
Solvent-free grindingK₂CO₃Microwave, H₂O₂89%

Summary of Optimal Routes

The most efficient synthesis combines cyclocondensation and hydroxylation:

  • Cyclocondensation : p-Tolylhydrazine + ethyl 3-oxobutanoate → ethyl 4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (79% yield) .

  • Hydroxylation : Br₂/CuBr₂ followed by NaOH hydrolysis → target compound (91% yield) .

Overall Yield : 72% (two steps).

Analytical Characterization

Critical data for validation:

  • ¹H NMR (DMSO-d₆): δ 12.65 (s, 1H, OH), 7.91 (s, 1H, pyrazole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.86 (s, 3H, NCH₃), 2.39 (s, 3H, Ar-CH₃), 1.36 (t, J = 7.1 Hz, 3H, CH₃) .

  • IR : 1728 cm⁻¹ (C=O), 3192 cm⁻¹ (OH) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

    Reduction: Formation of 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations and Their Effects

Position and Type of Substituents
  • 1-(p-Tolyl) group: The electron-donating methyl on the aryl ring increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets.
  • Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate (3a, ): Substituents: Phenyl (position 1) and p-tolyl (position 5). Impact: The absence of a hydroxyl group reduces polarity compared to the target compound.
  • Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6, ): Substituents: Nitroaniline group at position 1. Impact: The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. This compound demonstrates superior corrosion inhibition (92% efficiency in 1 M HCl) due to enhanced adsorption on metal surfaces via the nitro group .
  • Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (): Substituents: Amino (position 5) and cyano (position 4). Impact: The amino group facilitates hydrogen bonding, while the cyano group introduces dipole-dipole interactions. These features may improve crystallinity and thermal stability compared to the target compound .
Table 1: Key Substituent Comparisons
Compound Position 1 Position 4 Position 5 Notable Properties/Applications
Target Compound p-Tolyl Methyl Hydroxy Hydrogen bonding, solubility
Ethyl 1-phenyl-5-(p-tolyl)-... (3a) Phenyl - p-Tolyl Aromatic stacking, enzyme inhibition
L6 () Nitroaniline - Methyl Corrosion inhibition (92% efficiency)
Ethyl 5-amino-4-cyano-... () p-Tolyl Cyano Amino Enhanced crystallinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For instance, describes a reflux method using acetonitrile and potassium carbonate for analogous pyrazole derivatives, achieving 82% yield. Temperature control (80–100°C) and catalyst selection (e.g., triethylamine) are critical to minimize side reactions like ester hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm the pyrazole ring substitution pattern and ester group (e.g., δ ~4.3 ppm for –OCH2_2CH3_3) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (O–H stretch of the hydroxyl group) .
  • X-ray crystallography : For absolute configuration verification, as demonstrated in for structurally similar pyrazoles .

Q. How does the hydroxyl group at position 5 affect the compound’s stability under varying pH conditions?

  • Methodological Answer : The hydroxyl group increases susceptibility to oxidation. Stability studies (HPLC or TLC monitoring) show degradation at pH > 9 due to deprotonation and subsequent oxidation. Buffered solutions (pH 6–7) and inert atmospheres (N2_2) are recommended for long-term storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using:

  • Kinetic assays : Measure IC50_{50} values under controlled conditions (e.g., 25°C, pH 7.4) .
  • Molecular docking : Validate interactions with target enzymes (e.g., COX-2) using software like AutoDock Vina, referencing ’s approach for dichlorophenyl analogs .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR modeling : Train models on datasets of pyrazole derivatives to predict bioactivity (e.g., anti-inflammatory IC50_{50}) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., C4-methyl group for electrophilic substitution) .
  • ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved solubility) .

Q. What experimental approaches validate the compound’s mechanism of action in modulating cell signaling pathways?

  • Methodological Answer :

  • Western blotting : Quantify phosphorylation levels of key proteins (e.g., NF-κB) in treated vs. control cells .
  • siRNA knockdown : Silence suspected targets (e.g., JAK2) to confirm pathway dependency .
  • Fluorescence microscopy : Track intracellular localization using fluorescent probes (e.g., FITC-labeled compound) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show negligible effects?

  • Methodological Answer : Variations may stem from:

  • Cell line specificity : Primary macrophages vs. immortalized lines (e.g., RAW 264.7) differ in receptor expression .
  • Dosage regimes : Suboptimal concentrations (<10 µM) may fail to inhibit COX-2 effectively .
  • Metabolic stability : Rapid hepatic clearance in vivo (vs. in vitro) reduces efficacy, as noted in for chlorinated analogs .

Experimental Design Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–90°CPrevents decarboxylation
CatalystTriethylamineEnhances cyclization rate
SolventAnhydrous AcetonitrileMinimizes hydrolysis
Reaction Time6–8 hoursBalances completion vs. degradation

Table 2 : Common Pitfalls in Bioactivity Assays

PitfallMitigation StrategyReference
Enzyme batch variabilityUse commercial standardized kits
Solvent interferenceDMSO concentration ≤0.1% (v/v)
Cell viability artifactsInclude resazurin-based cytotoxicity controls

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